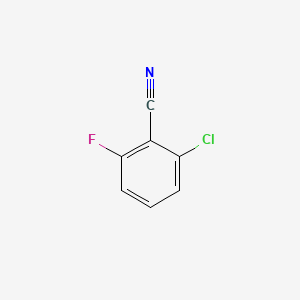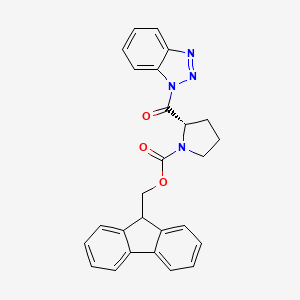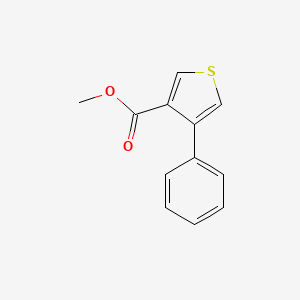
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C11H16Cl2OS2 and a molecular weight of 299.27. This compound is known for its unique structure, which includes a phenol group substituted with a 1,1-dimethylpropyl group and polymerized with sulfur chloride (S2Cl2). It is commonly used in various industrial applications, particularly in the production of rubber and other polymeric materials .
準備方法
The synthesis of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur chloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The 4-(1,1-dimethylpropyl)phenol is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Sulfur Chloride: Sulfur chloride (S2Cl2) is slowly added to the solution while maintaining a low temperature to control the reaction rate.
Polymerization: The mixture is then heated to promote the polymerization reaction, resulting in the formation of the desired polymer.
化学反応の分析
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid, bromine, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a vulcanizing agent in the production of rubber, enhancing the mechanical properties and durability of the final product.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its polymeric nature and ability to form stable complexes with various drugs.
作用機序
The mechanism of action of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. In the context of its use as a vulcanizing agent, the compound facilitates the formation of cross-links between polymer chains, enhancing the elasticity and strength of the rubber. The sulfur atoms in the polymer play a crucial role in this cross-linking process, forming covalent bonds with the polymer chains .
類似化合物との比較
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol can be compared with other similar compounds, such as:
Phenol, 4-(1,1-dimethylpropyl)-: This compound lacks the polymeric sulfur chloride component, making it less effective as a vulcanizing agent.
Phenol, 4-(1,1-dimethylpropyl)-, polymer with sulfur: This compound is similar but does not contain chlorine atoms, which may affect its reactivity and properties.
Phenol, 4-(1,1-dimethylpropyl)-, polymer with sulfur dichloride (SCl2): This compound contains sulfur dichloride instead of sulfur chloride, which may result in different chemical properties and applications.
This compound is unique due to its specific combination of phenol, 1,1-dimethylpropyl, and sulfur chloride components, which confer distinct chemical and physical properties.
特性
CAS番号 |
68555-98-6 |
|---|---|
分子式 |
C11H16Cl2OS2 |
分子量 |
299.3 g/mol |
IUPAC名 |
chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H16O.Cl2S2/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-4-2/h5-8,12H,4H2,1-3H3; |
InChIキー |
KMJSZOXXFCKGRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl |
物理的記述 |
DryPowder, PelletsLargeCrystals |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol](/img/structure/B1630298.png)
![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)


![(1S,2S,5R,7S)-2,8,8-Trimethyl-3-azatricyclo[5.1.1.0~2,5~]nonan-4-one](/img/structure/B1630302.png)


![Ethyl 4-(3-{[(tert-butoxycarbonyl)amino]methyl}anilino)benzoate](/img/structure/B1630310.png)
